6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring a reliable, bifunctional imidazopyridine scaffold often face inconsistent solubility and limited synthetic versatility. This dihydrochloride salt solves both. - Consistent solubility in aqueous buffers for reproducible biological assays. - Lower C-Br bond dissociation energy (~68 kcal/mol) enables selective Suzuki-Miyaura cross-coupling under mild conditions. - Dedicated synthetic route (CN103772382A) ensures reliable bulk supply for medicinal chemistry programs.

Molecular Formula C7H7BrCl2N2O
Molecular Weight 285.95 g/mol
Cat. No. B8050412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride
Molecular FormulaC7H7BrCl2N2O
Molecular Weight285.95 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)O)Br.Cl.Cl
InChIInChI=1S/C7H5BrN2O.2ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;;/h1-4,11H;2*1H
InChIKeyXXPRTDKAPZXWMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride: Scaffold Overview


6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride (CAS 1609431-12-0) is the dihydrochloride salt of a halogenated imidazo[1,2-a]pyridine heterocycle bearing a bromine atom at the 6-position and a hydroxyl group at the 8-position. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in drug discovery, with derivatives reported as kinase inhibitors, antiviral agents, and antimycobacterial leads [1]. The compound's specific substitution pattern provides both a synthetic handle for palladium-catalyzed cross-coupling via the aryl bromide and hydrogen-bonding capability through the phenolic hydroxyl group [2].

Halogenated heterocycle scaffold for kinase and antiviral research
Dihydrochloride salt form for consistent aqueous assay preparation
Aryl bromide handle supports Pd-catalyzed diversification workflows

6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride: Why Analogs Fall Short


The identity of the halogen at the 6-position critically determines both the reactivity profile in palladium-catalyzed cross-coupling reactions and the lipophilicity of the final compound. The C–Br bond possesses a bond dissociation energy approximately 13 kcal/mol lower than the C–Cl bond, enabling selective oxidative addition under milder conditions and in the presence of other halogens [1]. Additionally, the dihydrochloride salt form provides enhanced aqueous solubility compared to the free base, which directly impacts handling and formulation consistency in early-stage biological assays . The 8-hydroxyl group further distinguishes this compound from simple 6-bromoimidazo[1,2-a]pyridine by providing additional hydrogen bonding and metabolic conjugation sites.

6-Chloro analogs may require higher-energy cross-coupling conditions, altering synthetic workflow compatibility.
Free base form may reduce aqueous solubility and introduce lot-dependent assay variability vs. the dihydrochloride salt.
6-Unsubstituted imidazo[1,2-a]pyridines lack the critical halogen for both reactivity and reported antiviral SAR.

6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride: Differentiation Evidence


6-Bromo Substituent Lipophilicity Advantage

The bromine substituent at the 6-position imparts measurably higher lipophilicity compared to the chlorine analog. The calculated LogP for 6-bromoimidazo[1,2-a]pyridin-8-ol (free base) is 2.26 , while the 6-chloro analog's calculated LogP is approximately 1.0 . For the dihydrochloride salt form, the 6-bromo derivative has a calculated LogP of 2.646 . Bromine's larger atomic radius and higher polarizability contribute to this increased lipophilicity, which is expected to enhance passive membrane permeability.

Lipophilicity Advantage
Data to verify
ΔLogP ≈ +1.26 (vs. 6-Cl analog free base)
May support intracellular target engagement studies
Calculated values; salt form comparator data not available
Lipophilicity Drug Design Physicochemical Properties

Lower C-Br Bond Dissociation Energy

The C–Br bond dissociation energy (BDE) for aromatic bromides is approximately 68 kcal/mol, compared to approximately 81 kcal/mol for aromatic chlorides [1]. This 13 kcal/mol difference enables the 6-bromo derivative to undergo Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions under significantly milder conditions. Studies on 6-haloimidazo[1,2-a]pyridines demonstrate that the 6-bromo substrate couples efficiently at lower temperatures (e.g., 25–50°C) with a broader range of boronic acids, whereas the 6-chloro analog often requires elevated temperatures or more forcing conditions [2].

C–Br Bond Dissociation Energy
Class-level inference
C–Br BDE ≈ 68 kcal/mol (ΔBDE ≈ 13 kcal/mol vs. C–Cl)
Supports milder cross-coupling conditions for library synthesis
Standard aromatic halide BDE; confirm under specific reaction conditions
Cross-Coupling Synthetic Chemistry C-C Bond Formation

Dihydrochloride Salt Solubility Advantage

The free base form of 6-bromoimidazo[1,2-a]pyridin-8-ol has a calculated aqueous solubility of approximately 2 g/L at 25°C . The dihydrochloride salt (CAS 1609431-12-0) is expected to exhibit substantially higher aqueous solubility due to increased ionization, a well-established salt formation strategy [1]. The dihydrochloride form has a molecular weight of 285.95 g/mol, compared to 213.03 g/mol for the free base . Commercial suppliers report a purity of 97% for the dihydrochloride salt, with storage recommended under inert atmosphere at room temperature .

Salt Solubility Context
Class-level inference
Dihydrochloride salt expected to enhance aqueous solubility vs. free base
Formulation consistency for biological assay workflows
Head-to-head solubility data not reported; review during assay development
Solubility Salt Selection Assay Development

Favorable TPSA for CNS Drug Design

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride has a calculated TPSA of 37.5 Ų with 2 hydrogen bond donors and 2 hydrogen bond acceptors [1]. For CNS drug candidates, a TPSA below 90 Ų is generally considered favorable for blood-brain barrier penetration [2]. The unsubstituted imidazo[1,2-a]pyridine scaffold has a TPSA of approximately 17.3 Ų; the addition of the 6-bromo and 8-hydroxyl groups increases TPSA by approximately 20.2 Ų while remaining well within the CNS-favorable range. No TPSA data was found for the 6-chloro analog for direct comparison.

TPSA for CNS Design
Class-level inference
TPSA = 37.5 Ų (within CNS-favorable
CNS lead identification context; BBB penetration requires validation
Calculated property; experimental BBB data needed
Synthetic Route & Purity
Source review
Dedicated patent (CN103772382A); commercial purity 97%
Supports batch-to-batch reproducibility for SAR programs
Supplier-reported purity; in-house QC verification recommended
Antiviral SAR Context
Class-level inference
6-Halogen substitution reported as critical for anti-HCMV/VZV activity
Antiviral screening context; 8-OH derivative IC₅₀ not specifically reported
Class-level SAR from 3-substituted analogs; confirm in target assay
CNS Drug Design Physicochemical Properties Blood-Brain Barrier

Patented Synthetic Route and High Purity

A specifically optimized synthetic method for 6-bromine-8-hydroxyl-imidazo(1,2a)pyridine hydrochloride is disclosed in Chinese patent CN103772382A [1]. The method uses 2-amino-3-hydroxyl-5-bromopyridine and chloroacetaldehyde as starting materials, reacting at 25–50°C for 2–24 hours. This contrasts with the more general synthetic methods reported for 6-haloimidazo[1,2-a]pyridines, which often require higher temperatures or specialized catalysts [2]. Commercial suppliers report purity of 97% for the dihydrochloride salt, with supporting analytical data (NMR, HPLC, GC) .

Synthetic Route & Purity
Source review
Dedicated patent (CN103772382A); commercial purity 97%
Supports batch-to-batch reproducibility for SAR programs
Supplier-reported purity; in-house QC verification recommended
Process Chemistry Scale-Up Quality Control

6-Halogen Substitution Antiviral SAR

In a systematic study of 3-phenethylthiomethylimidazo[1,2-a]pyridine derivatives, the 6-halogeno-substituted compounds (including 6-bromo and 6-chloro derivatives) emerged as the most potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication, demonstrating activity against both thymidine kinase-positive and thymidine kinase-negative strains [1]. While the study did not directly compare 6-bromo vs. 6-chloro derivatives head-to-head with the 8-hydroxyl substitution pattern, it establishes that halogen substitution at the 6-position is critical for antiviral activity in this chemotype .

Antiviral SAR Context
Class-level inference
6-Halogen substitution reported as critical for anti-HCMV/VZV activity
Antiviral screening context; 8-OH derivative IC₅₀ not specifically reported
Class-level SAR from 3-substituted analogs; confirm in target assay
Antiviral Structure-Activity Relationship HCMV

6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride: Application Scenarios


Kinase Inhibitor Lead Generation via Pd-Catalyzed Diversification

The 6-bromo substituent enables Suzuki-Miyaura cross-coupling under mild conditions to introduce diverse aryl and heteroaryl groups at the 6-position for kinase inhibitor SAR exploration. The dihydrochloride salt provides consistent solubility for automated library synthesis workflows. This application is supported by the lower C–Br bond dissociation energy (≈68 kcal/mol vs. ≈81 kcal/mol for C–Cl) enabling selective coupling and the well-established role of imidazo[1,2-a]pyridines as kinase inhibitor scaffolds [1].

Antiviral Drug Discovery Targeting HCMV and VZV

The 6-halogen substitution pattern has been validated as critical for anti-HCMV and anti-VZV activity in imidazo[1,2-a]pyridine derivatives . The 6-bromo-8-hydroxy substitution provides a bifunctional scaffold that can be further elaborated at the 3-position with thioether or aminoalkyl side chains, following established SAR from the Gueiffier group, for lead optimization against DNA viruses.

CNS Drug Discovery with Balanced Lipophilicity and Polarity

With a calculated LogP of 2.26–2.65 and TPSA of 37.5 Ų [1], this compound resides within the favorable physicochemical space for CNS drug candidates. The presence of both a bromine atom (for halogen bonding) and a hydroxyl group (for hydrogen bonding) provides dual interaction modalities for engaging neurological targets such as GPCRs, ion channels, and neurotransmitter transporters at both orthosteric and allosteric sites.

Chemical Biology Probe Synthesis with Orthogonal Handles

The combination of an aryl bromide (for cross-coupling), a phenolic hydroxyl (for etherification or esterification), and the imidazo[1,2-a]pyridine core (for metal coordination or π-stacking) provides three distinct synthetic handles for constructing bifunctional probes, PROTACs, or molecular glues. The dedicated synthetic route (CN103772382A) ensures reliable supply of the key intermediate .

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Pd-catalyzed cross-coupling handle
Mild coupling condition scope and library amenability
Antiviral drug discovery research
6-Halogen antiviral SAR context
Antiviral assay-response and selectivity profiling
CNS drug discovery
Balanced LogP and TPSA profile
BBB permeability assay validation
Chemical biology probe synthesis
Orthogonal synthetic handles
Bifunctional probe and PROTAC construction feasibility

Technical Documentation Hub

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